An In-Depth Technical Guide to the Chemical Properties of 1,5-Dichloroisoquinoline
An In-Depth Technical Guide to the Chemical Properties of 1,5-Dichloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dichloroisoquinoline is a halogenated aromatic heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its rigid isoquinoline scaffold, substituted with two chlorine atoms, provides a versatile platform for the development of novel molecular entities. This guide offers a comprehensive overview of the known and predicted chemical properties of 1,5-Dichloroisoquinoline, including its synthesis, spectroscopic signature, and reactivity. Particular emphasis is placed on its potential as a key intermediate in the synthesis of complex pharmaceutical agents, such as hepatitis C NS3 protease inhibitors. While detailed experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes available information and draws logical inferences from structurally related compounds to provide a robust technical resource for researchers in the field.
Introduction: The Isoquinoline Scaffold in Drug Discovery
The isoquinoline nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The introduction of halogen substituents, such as chlorine, onto this scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. 1,5-Dichloroisoquinoline, with its distinct substitution pattern, presents a unique set of synthetic opportunities for the exploration of new chemical space in drug discovery programs.
Physicochemical Properties
A summary of the fundamental physicochemical properties of 1,5-Dichloroisoquinoline is presented in Table 1. These properties are essential for its handling, purification, and use in synthetic protocols.
Table 1: Physicochemical Properties of 1,5-Dichloroisoquinoline
| Property | Value | Source |
| CAS Number | 70810-23-0 | [1][2][3] |
| Molecular Formula | C₉H₅Cl₂N | [1][3] |
| Molecular Weight | 198.05 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 147 °C | [4] |
| Boiling Point | 327.7 °C at 760 mmHg | [3][4] |
Synthesis of 1,5-Dichloroisoquinoline
Conceptual Synthetic Pathways
Two primary conceptual routes for the synthesis of 1,5-Dichloroisoquinoline are proposed:
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From 5-Aminoisoquinoline: A common route to introduce a chlorine atom onto an aromatic ring is through a Sandmeyer reaction. This would involve the diazotization of 5-aminoisoquinoline followed by treatment with a copper(I) chloride solution. Subsequent chlorination at the 1-position, for instance by treatment with a chlorinating agent like phosphoryl chloride, would yield the desired product.
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From Isoquinoline-N-oxide: The N-oxide functionality can be used to activate the C1 position of the isoquinoline ring towards nucleophilic attack. Chlorination of isoquinoline-N-oxide with an agent like phosphoryl chloride is a known method to produce 1-chloroisoquinoline. If a 5-chloro-isoquinoline-N-oxide precursor is used, this method could potentially yield 1,5-dichloroisoquinoline.
A generalized workflow for a potential synthetic approach is depicted below.
Caption: A plausible synthetic route to 1,5-Dichloroisoquinoline.
Generalized Experimental Protocol for Sandmeyer Reaction
The following is a generalized, self-validating protocol for the synthesis of a chloroisoquinoline from an aminoisoquinoline precursor via the Sandmeyer reaction. This protocol would require optimization for the specific synthesis of 5-chloroisoquinoline.
Part A: Diazotization of 5-Aminoisoquinoline
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Suspend 5-aminoisoquinoline in a suitable aqueous acid (e.g., hydrochloric acid) in a reaction vessel equipped with a stirrer and thermometer.
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Cool the suspension to 0-5 °C using an ice-salt bath.
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Prepare a solution of sodium nitrite in water and cool it in an ice bath.
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Add the cold sodium nitrite solution dropwise to the stirred aminoisoquinoline suspension, maintaining the temperature between 0 °C and 5 °C.
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After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Part B: Sandmeyer Reaction
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In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid, warming gently to dissolve.
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Cool the copper(I) chloride solution to 0-5 °C in an ice bath.
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Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Control the rate of addition to manage the evolution of nitrogen gas.
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After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.
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Heat the mixture to ensure complete decomposition of any remaining diazonium salt.
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Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,5-Dichloroisoquinoline is expected to show signals corresponding to the five aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the isoquinoline ring. A predicted ¹H NMR data table is presented below.
Table 2: Predicted ¹H NMR Data for 1,5-Dichloroisoquinoline (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~8.5 | d | ~5.5 |
| H-4 | ~7.6 | d | ~5.5 |
| H-6 | ~7.7 | t | ~7.8 |
| H-7 | ~7.5 | d | ~7.8 |
| H-8 | ~8.0 | d | ~7.8 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display nine signals for the nine carbon atoms of the isoquinoline ring. The carbons attached to the chlorine atoms (C-1 and C-5) are expected to be significantly influenced, and their chemical shifts can be predicted based on additive rules for chloro-substituents on aromatic rings.
Infrared (IR) Spectroscopy
The IR spectrum of 1,5-Dichloroisoquinoline will be characterized by absorption bands typical for an aromatic heterocyclic system and C-Cl bonds.
Table 3: Predicted IR Absorption Bands for 1,5-Dichloroisoquinoline
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 1620-1580 | C=C and C=N stretching (ring vibrations) |
| 1500-1400 | C=C stretching (ring vibrations) |
| 850-750 | C-H out-of-plane bending |
| 800-600 | C-Cl stretching |
Mass Spectrometry
The mass spectrum of 1,5-Dichloroisoquinoline will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M⁺ peak will be accompanied by M+2 and M+4 peaks with relative intensities of approximately 65% and 10% of the M⁺ peak, respectively, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Chemical Reactivity
The reactivity of 1,5-Dichloroisoquinoline is governed by the electronic properties of the isoquinoline ring and the two chlorine substituents. The electron-withdrawing nature of the nitrogen atom makes the pyridine ring susceptible to nucleophilic attack, particularly at the C-1 position.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C-1 position is expected to be significantly more reactive towards nucleophilic displacement than the chlorine atom at the C-5 position. This is due to the activation of the C-1 position by the adjacent nitrogen atom, which can stabilize the intermediate Meisenheimer complex formed during the substitution reaction. The chlorine at the C-5 position is on the carbocyclic ring and is therefore less activated towards nucleophilic attack.
This differential reactivity allows for the selective functionalization of the C-1 position with a variety of nucleophiles, such as amines, alkoxides, and thiolates.
Caption: Regioselective nucleophilic substitution at the C-1 position.
Applications in Drug Development
The primary reported application of 1,5-Dichloroisoquinoline is as a key building block in the synthesis of oral tripeptidic acylsulfonamide NS3 protease inhibitors for the treatment of hepatitis C.[4] The ability to selectively functionalize the C-1 position allows for the introduction of various side chains and pharmacophores, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery.
Conclusion
1,5-Dichloroisoquinoline is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data for this specific isomer is not widely published, its chemical properties can be reliably predicted based on the established chemistry of isoquinolines and halogenated aromatic systems. The differential reactivity of its two chlorine atoms makes it a particularly attractive intermediate for the regioselective synthesis of complex molecules. This guide provides a foundational understanding of the key chemical properties of 1,5-Dichloroisoquinoline to aid researchers in its application for the development of novel chemical entities.
